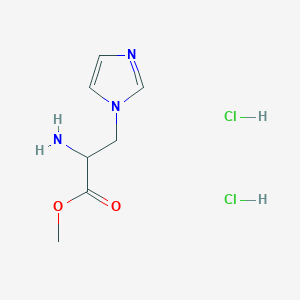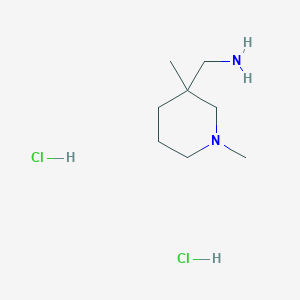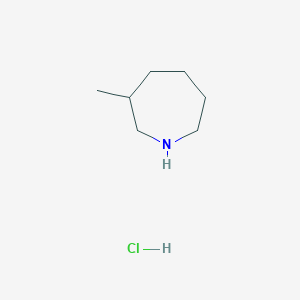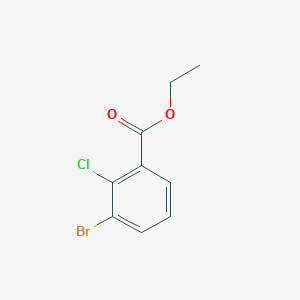
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Descripción general
Descripción
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile (TPMPC) is a heterocyclic compound belonging to the family of pyridine-2-carbonitrile derivatives. It is a colorless liquid at room temperature, with a molecular formula of C10H7F3NS and a molecular weight of 216.23 g/mol. TPMPC is a versatile and important building block in the synthesis of various organic compounds, and has been widely used in the pharmaceutical and agricultural industries.
Mecanismo De Acción
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile is a versatile compound and its mechanism of action depends on the application. In medicinal chemistry, it can act as a ligand to form coordination compounds, which can bind to various biological molecules and modulate their activity. In organic synthesis, it can act as a catalyst to promote the formation of desired products.
Efectos Bioquímicos Y Fisiológicos
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has not been tested for its biochemical and physiological effects. However, it is expected to have similar effects to other pyridine-2-carbonitrile derivatives, which have been reported to have anti-inflammatory, antimicrobial, and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and commercially available compound, and its synthesis is relatively straightforward. It is also a versatile compound, with potential applications in medicinal chemistry and organic synthesis. However, it is a relatively unstable compound, and its reaction with other compounds should be carefully monitored.
Direcciones Futuras
Given its potential applications in medicinal chemistry and organic synthesis, there are several potential future directions for research on 3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile. These include further studies on its mechanism of action, its biochemical and physiological effects, and the development of new synthetic methods for its use in the synthesis of bioactive compounds. Additionally, research could be conducted to explore its potential applications in other fields, such as materials science and nanotechnology.
Aplicaciones Científicas De Investigación
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has been widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-tubercular agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a ligand for the synthesis of coordination compounds, and as a catalyst for the synthesis of organic compounds.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZCWKZNZRNWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



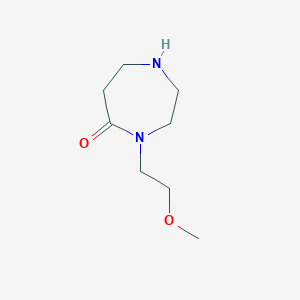
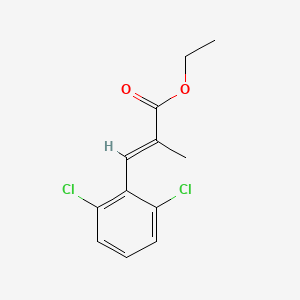
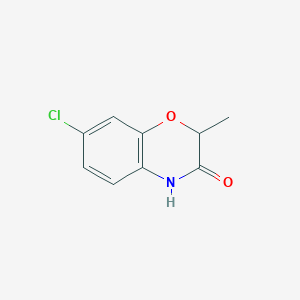
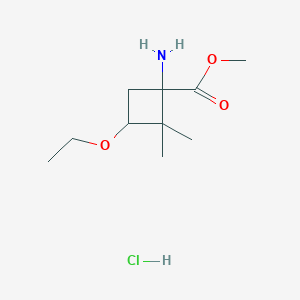
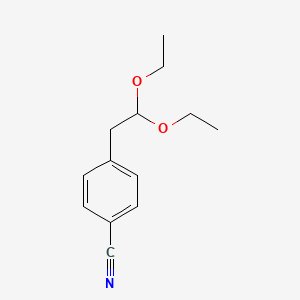
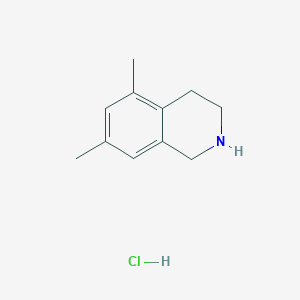
![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1430482.png)
![2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B1430485.png)
![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
